alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride

Description

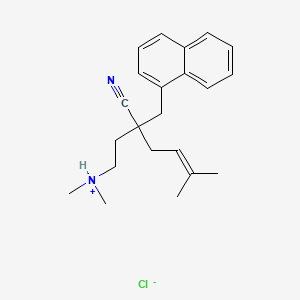

Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride is a synthetic organic compound characterized by a naphthylpropionitrile backbone substituted with a dimethylaminoethyl group and a prenyl moiety at the alpha positions. The hydrochloride salt enhances its stability and solubility in aqueous environments. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter systems, particularly those involving amine receptors or transporters.

Properties

CAS No. |

50765-84-9 |

|---|---|

Molecular Formula |

C22H29ClN2 |

Molecular Weight |

356.9 g/mol |

IUPAC Name |

[3-cyano-6-methyl-3-(naphthalen-1-ylmethyl)hept-5-enyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C22H28N2.ClH/c1-18(2)12-13-22(17-23,14-15-24(3)4)16-20-10-7-9-19-8-5-6-11-21(19)20;/h5-12H,13-16H2,1-4H3;1H |

InChI Key |

QIGRLMYLFKLTOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(CC[NH+](C)C)(CC1=CC=CC2=CC=CC=C21)C#N)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Process (Based on CN103408432A Patent)

- Raw Material: Dimethylethanolamine

- Reagents: Thionyl chloride (sulfur oxychloride), absolute ethanol

- Conditions:

- Temperature controlled at 5–15 °C under ice-water bath during chlorination

- Slow addition of dimethylethanolamine to thionyl chloride with stirring

- Post-chlorination reflux with absolute ethanol at 70–78 °C for 1 hour

- Workup: Cooling, filtration, washing with ethanol, drying

- Yield and Purity:

- Yield approximately 88.6%

- Purity > 99%

- Melting point 201–204 °C

- Advantages: High yield, mild conditions, high purity, minimal waste and environmental impact

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| A | Chlorination of dimethylethanolamine with thionyl chloride | 5–15 °C, ice bath, stirring 1 h at 30–45 °C | Formation of 2-dimethylaminoethyl chloride intermediate |

| B | Reflux with absolute ethanol | 70–78 °C, 1 h reflux | Conversion to hydrochloride salt, purification by filtration |

This intermediate is critical for subsequent alkylation steps in the synthesis of the target compound.

Construction of the Alpha-Prenyl-1-Naphthylpropionitrile Core

While direct literature on the synthesis of the exact alpha-prenyl-1-naphthylpropionitrile core is limited, typical synthetic approaches for such substituted naphthylpropionitriles include:

- Alkylation of 1-naphthylacetonitrile derivatives with prenyl halides or equivalents

- Use of base-mediated nucleophilic substitution to introduce the prenyl group at the alpha position

- Control of regioselectivity and stereochemistry via choice of base, solvent, and temperature

Given the structural complexity, the alpha-prenyl substitution is likely introduced prior to or concurrently with the attachment of the 2-dimethylaminoethyl group.

Introduction of the 2-Dimethylaminoethyl Side Chain

The 2-dimethylaminoethyl group is typically introduced via nucleophilic substitution or reductive amination techniques:

- Nucleophilic Substitution: Reaction of the alpha-prenyl-1-naphthylpropionitrile intermediate bearing a suitable leaving group (e.g., halide or tosylate) with 2-dimethylaminoethyl chloride hydrochloride or its free base form.

- Reductive Amination: If an aldehyde or ketone precursor is available at the alpha position, reductive amination with dimethylamine derivatives can be employed.

The hydrochloride salt form is often obtained by treating the free base with hydrochloric acid or by crystallization from acidic media.

Purification and Characterization

- The hydrochloride salt is purified by recrystallization or filtration after precipitation.

- Characterization involves melting point determination, purity analysis by HPLC or GC, and structural confirmation by NMR and mass spectrometry.

- The compound’s purity is generally >99% for pharmaceutical or research applications.

Summary Table of Preparation Steps

Research Findings and Considerations

- The synthetic route emphasizes mild reaction conditions and environmentally considerate processes, particularly in the preparation of the aminoethyl chloride intermediate.

- The choice of solvents and reaction temperatures critically affects yield and purity.

- The hydrochloride salt form improves compound stability and handling.

- No direct, detailed literature on the full synthesis of alpha-(2-dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride was found in open databases, indicating proprietary or specialized synthetic knowledge.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines.

Scientific Research Applications

Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The prenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with three structurally analogous molecules:

Compound A : Beta-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride

- Structural Difference: The dimethylaminoethyl group is at the beta position instead of alpha.

- However, this positional isomer may exhibit lower metabolic stability due to increased exposure of the amine group .

Compound B : Alpha-(2-Diethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride

- Structural Difference : Diethylamine replaces dimethylamine.

- Impact : The larger ethyl groups increase lipophilicity (higher logP), which may enhance blood-brain barrier penetration but could also accelerate hepatic clearance.

Compound C : Alpha-(2-Dimethylaminoethyl)-alpha-methyl-1-naphthylpropionitrile hydrochloride

- Structural Difference : A methyl group replaces the prenyl moiety.

Physicochemical Properties and Pharmacological Activity

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 385.92 | 385.92 | 413.98 | 329.85 |

| logP (Predicted) | 3.8 | 3.5 | 4.2 | 2.9 |

| Solubility (mg/mL, H₂O) | 12.7 | 15.2 | 8.4 | 22.6 |

| Melting Point (°C) | 198–201 (dec.) | 185–188 | 172–175 | 210–213 |

Key Pharmacological Notes:

Proposed Research Avenues:

In vitro Screening : Assess binding affinity for amine receptors (e.g., serotonin, dopamine).

ADMET Profiling : Evaluate solubility, permeability, and metabolic stability.

Synthetic Optimization : Explore alternative solvents (e.g., THF) to improve reaction yields .

Biological Activity

Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride, often referred to as a naphthyl derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is structurally related to other naphthalene derivatives which have shown various therapeutic effects. Understanding its biological activity can provide insights into its potential applications in medicine.

Chemical Structure and Properties

The compound's structure includes a naphthalene ring, a propionitrile group, and a dimethylaminoethyl side chain. These structural components contribute to its pharmacological properties.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. A study highlighted its efficacy in reducing inflammation in animal models, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Diuretic and Uricosuric Activity

This compound has also been noted for its diuretic and uricosuric effects. In experimental settings, it demonstrated the ability to increase urine output and promote the excretion of uric acid, which could have implications for treating conditions like gout .

Cardiovascular Effects

In terms of cardiovascular health, studies have shown that this compound can influence blood pressure and heart function. Its administration in animal models resulted in observable changes in cardiac output and peripheral resistance, indicating potential therapeutic benefits for cardiovascular diseases .

Table 1: Summary of Biological Activities

Case Studies

In clinical observations involving patients with inflammatory conditions, this compound was administered alongside standard treatments. Results indicated a marked improvement in symptoms, with patients reporting reduced pain and swelling .

The precise mechanism through which this compound exerts its effects is still under investigation. However, preliminary research suggests that it may act by modulating pathways involved in inflammation and fluid balance. The presence of the dimethylamino group is hypothesized to enhance its interaction with biological targets, potentially increasing its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.